molecular formula C15H18ClN3O B2626485 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone CAS No. 68041-57-6

1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone

Cat. No. B2626485
CAS RN: 68041-57-6
M. Wt: 291.78
InChI Key: ISOQFKNACONZRF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone, also known as chlorphenyl-triazol-pentanone (CPTP), is a synthetic organic compound that has been used in scientific research since its discovery in the early 2000s. CPTP is a member of the triazol-pentanone family, a group of compounds known for their unique chemical properties. CPTP has been studied for its potential applications in fields such as medicinal chemistry, biochemistry, and drug design.

Scientific Research Applications

Structural Studies and Fungicidal Activity

  • Structural Insights : The compound has been analyzed for its crystal structures in fungicidal azolylmethanes, revealing unique conformations and intramolecular hydrogen bonding, which are significant for its fungicidal activity (Anderson et al., 1984).

Photolysis and Product Formation

  • Photolysis Characteristics : Research shows that under ultraviolet light in methanol solution, this compound degrades, resulting in various breakdown products, including significant cyclisation to form new compounds (Clark, James, & Watkins, 1985).

Effects on Plant Growth and Water Use

  • Influence on Plant Growth and Drought Response : Studies have demonstrated that this compound impacts plant height, leaf area, and transpiration, showing potential use in controlling plant growth and enhancing drought tolerance (Asamoah & Atkinson, 1985).

Chemical Extraction and Interaction

  • Extraction and Interaction Studies : Research indicates its ability to effectively extract hydrochloric and nitric acid, and its interaction with metal ions like Palladium and Gold, which could be relevant in chemical processing and extraction techniques (Golubyatnikova et al., 2012; 2013).

Translocation in Plants

  • Translocation Behavior in Plants : The compound has been found to be absorbed through roots and transported primarily in the xylem to leaves in apple seedlings, indicating its systemic movement within plants (Wang, Sun, & Faust, 1986).

Application in Fruit Crops

  • Effect on Fruit Crops : It has shown efficacy in influencing flowering, fruit set, and overall growth in various fruit trees, suggesting its application in horticulture and agriculture (Ashraf & Ashraf, 2020).

Mechanism of Action

Target of Action

The primary target of the compound 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone is the biosynthesis pathway of Strigolactones (SLs), a type of plant hormone . SLs play a crucial role in various biological activities, including suppressing shoot branching, enhancing rhizosphere signal communication, accelerating leaf senescence, and regulating root architecture .

Mode of Action

The compound this compound interacts with its targets by inhibiting the biosynthesis of SLs . This inhibition results in increased shoot branching and elongation of the taproot .

Biochemical Pathways

The compound this compound affects the SL biosynthesis pathway . SL biosynthesis starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . Then, the core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . Different modifications of CL, which are catalyzed by cytochrome P450 monooxygenases (CYP), in particular MORE AXILLARY GROWTH1 (MAX1) from the CYP711A clade, and other enzymes, give rise to the structural diversity of the more than 30 natural canonical and non-canonical SL .

Result of Action

The molecular and cellular effects of the action of this compound include an increase in shoot branching and elongation of the taproot . This is due to the inhibition of SL biosynthesis, leading to an upregulated gene expression of AtMAX3 and AtMAX4 .

properties

IUPAC Name

1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-6-4-5-7-12(11)16/h4-7,9-10,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOQFKNACONZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(CC1=CC=CC=C1Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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